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Compound of Interest

Compound Name:
(2-Formyl-4,5-

dimethoxyphenyl)boronic acid

Cat. No.: B1343761 Get Quote

An In-Depth Technical Guide to (2-Formyl-4,5-dimethoxyphenyl)boronic acid: Synthesis,

Structure, and Applications

Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low

toxicity, and versatile reactivity.[1][2] Among these, multi-functionalized derivatives serve as

powerful building blocks for constructing complex molecular architectures. (2-Formyl-4,5-
dimethoxyphenyl)boronic acid is a prominent example, distinguished by a unique

convergence of reactive sites. Its structure incorporates a boronic acid moiety, a synthetically

versatile aldehyde (formyl) group, and electron-donating methoxy substituents on the phenyl

ring.

This guide, intended for researchers and drug development professionals, provides an in-depth

exploration of (2-Formyl-4,5-dimethoxyphenyl)boronic acid. We will delve into its structural

and physicochemical properties, provide a detailed, field-proven synthesis protocol, and

examine its primary application in palladium-catalyzed cross-coupling reactions, offering

insights into the causality behind experimental choices to ensure reproducible and successful

outcomes.
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(2-Formyl-4,5-dimethoxyphenyl)boronic acid is a white to off-white solid. The strategic

placement of the formyl group ortho to the boronic acid can lead to interesting intramolecular

interactions and, in some solutions, potential isomerization to a cyclic benzoxaborole-like

structure, a phenomenon observed in other 2-formylphenylboronic acids.[1][3] The dimethoxy

substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity

in cross-coupling reactions.

Table 1: Physicochemical Properties of (2-Formyl-4,5-dimethoxyphenyl)boronic acid

Property Value Source

CAS Number 1005346-96-2 [4][5]

Molecular Formula C₉H₁₁BO₅ [4][5]

Molecular Weight 209.99 g/mol [4][5][6]

Appearance White to off-white solid [5]

Melting Point 200-202 °C [5]

Predicted pKa 8.13 ± 0.53 [5]

Predicted Boiling Point 433.9 ± 55.0 °C [5]

Predicted Density 1.27 ± 0.1 g/cm³ [5]

Storage Conditions Inert atmosphere, 2-8°C [4][5]

Synthesis of (2-Formyl-4,5-
dimethoxyphenyl)boronic acid
The most reliable and common synthesis of arylboronic acids involves a halogen-metal

exchange of an appropriate aryl halide, followed by quenching the resulting aryllithium or

Grignard reagent with a trialkyl borate. This section details a robust, two-step protocol starting

from the commercially available 2-bromo-4,5-dimethoxybenzaldehyde.

Synthetic Workflow Diagram
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The overall transformation from the starting aryl bromide to the final boronic acid product is

illustrated below.

2-Bromo-4,5-dimethoxybenzaldehyde

Lithiation
(n-BuLi, THF, -78°C)

Step 1

Aryllithium Intermediate

Borylation
(Triisopropyl borate)

Step 2

Boronate Ester Intermediate

Aqueous Acidic Workup
(HCl)

Step 3

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

Click to download full resolution via product page

Caption: Synthesis workflow for (2-Formyl-4,5-dimethoxyphenyl)boronic acid.
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Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution hinges on the strict

exclusion of atmospheric moisture and oxygen, particularly during the lithiation step.

Materials and Reagents:

2-Bromo-4,5-dimethoxybenzaldehyde

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate

Hydrochloric acid (HCl), 2 M aqueous solution

Toluene

Anhydrous Magnesium Sulfate (MgSO₄)

Schlenk flask and standard glassware, oven-dried

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

Reaction Setup:

Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a

thermometer, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried

and cooled under an inert atmosphere.

To the flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) and dissolve it in

anhydrous THF (approx. 0.2 M concentration).

Lithiation (Halogen-Metal Exchange):
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Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature

is critical to prevent side reactions.

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the

internal temperature does not rise above -70 °C.

Causality: The n-BuLi acts as a strong base to deprotonate the aryl bromide, forming a

highly reactive aryllithium intermediate. The low temperature stabilizes this intermediate.

Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by

TLC by quenching a small aliquot with methanol.

Borylation:

While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 equiv) dropwise.

This is a highly exothermic addition.

Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate

ester, forming a lithium boronate complex. Triisopropyl borate is used due to its steric bulk,

which helps prevent the formation of over-arylated boron species.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight (12-16 hours).

Workup and Hydrolysis:

Cool the reaction mixture to 0 °C in an ice bath.

Slowly quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester to

the desired boronic acid. The pH should be adjusted to approximately 2.

Stir vigorously for 1-2 hours. A precipitate of the crude boronic acid should form.

Causality: Acidic conditions are necessary to protonate the boronate ester and release the

free boronic acid, which has limited solubility in the aqueous/organic mixture, facilitating its

precipitation. A patent for purifying similar formylphenylboronic acids describes dissolving

the crude product in an alkaline solution (pH 8-11) to remove insoluble organic impurities

before re-precipitating with acid.[7]
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Purification:

Separate the organic layer and extract the aqueous layer twice with toluene or ethyl

acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

The crude solid can be further purified by recrystallization from an appropriate solvent

system (e.g., water or an ethanol/water mixture) to yield the pure (2-Formyl-4,5-
dimethoxyphenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of (2-Formyl-4,5-dimethoxyphenyl)boronic acid is in the Suzuki-

Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forges a carbon-carbon

bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the

synthesis of biaryls and other complex organic molecules in drug discovery.[8][9]

Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura
Coupling
Key Considerations:
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Catalyst System: For electron-rich and potentially hindered substrates, standard catalysts

like Pd(PPh₃)₄ may be insufficient.[10] More robust systems using a palladium source (e.g.,

Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often

required to overcome activation barriers.[10][11][12]

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water,

DME/water) is crucial and often needs to be optimized for each specific substrate pair to

ensure solubility and facilitate the transmetalation step.[11][12]

Side Reactions: Protodeboronation, the cleavage of the C-B bond, can be a competing side

reaction, especially for electron-rich boronic acids in the presence of base and water.[10]

Step-by-Step Methodology:

Reaction Setup:

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), (2-
Formyl-4,5-dimethoxyphenyl)boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃,

2.0-3.0 equiv).

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium

precursor and ligand (e.g., Pd(OAc)₂ and SPhos).

Solvent Addition and Degassing:

Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio). Degassing is

performed by bubbling argon or nitrogen through the solvent for 20-30 minutes.

Causality: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0)

catalyst.

Reaction Execution:

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-

100 °C).
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed

(typically 4-16 hours).

Workup and Purification:

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

Wash the mixture with water and then brine to remove the base and other inorganic salts.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to isolate the desired

biaryl compound.

Conclusion
(2-Formyl-4,5-dimethoxyphenyl)boronic acid stands out as a highly valuable and versatile

intermediate in organic synthesis. Its trifunctional nature—a reactive boronic acid for C-C bond

formation, a formyl group for subsequent derivatization, and electron-donating methoxy groups

—provides a powerful platform for the efficient synthesis of complex molecules. A thorough

understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura

coupling, empowers researchers in medicinal chemistry and materials science to leverage its

full potential in the development of novel compounds and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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